N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Description

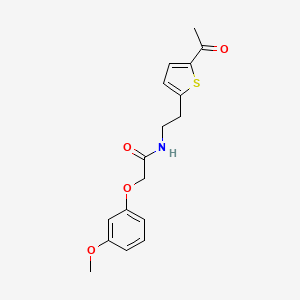

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is an acetamide derivative featuring a 5-acetyl-substituted thiophene ring linked via an ethyl group to the amide nitrogen and a 3-methoxyphenoxy group at the acetamide oxygen ().

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUJVRAUWXCWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Thiophene Derivative: The initial step involves the acetylation of thiophene to form 5-acetylthiophene. This can be achieved using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Alkylation: The next step is the alkylation of 5-acetylthiophene with an appropriate alkyl halide to introduce the ethyl group.

Coupling with 3-Methoxyphenol: The final step involves the coupling of the alkylated thiophene derivative with 3-methoxyphenol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the acetyl group.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential bioactivity. The presence of the thiophene ring and the acetamide group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The combination of the thiophene and phenoxy groups might confer unique biological activities, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features may impart desirable properties such as thermal stability and electronic conductivity.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic amino acids, while the acetamide group could form hydrogen bonds with protein residues.

Comparison with Similar Compounds

Key Research Findings and Implications

- Solubility Challenges: The combination of thiophene and methoxyphenoxy groups likely results in lower aqueous solubility than polar derivatives (e.g., compound 14 in ), necessitating formulation optimization .

- Biological Target Hypotheses: Structural similarities to ’s melatonergic ligands suggest possible MT1/MT2 receptor interaction, while the phenoxy group aligns with kinase inhibitor scaffolds (e.g., VEGF inhibitors).

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, with the CAS number 2034255-03-1, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4S, with a molecular weight of 333.4 g/mol. The compound features a thiophene ring, which is known for its versatility in medicinal chemistry due to its ability to participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO4S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 2034255-03-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene moiety followed by acetamide coupling reactions. This compound can serve as a precursor for generating other bioactive molecules.

Antimicrobial Activity

Recent studies have indicated that acetamide derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. A notable study highlighted the structure-activity relationship where modifications in the methoxy group enhanced activity against specific bacterial strains .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The MTT assay results indicated significant cytotoxicity at varying concentrations, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Anticancer Activity : A series of acetamide derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The study found that compounds with similar structural characteristics to this compound exhibited promising anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of phenoxy acetamides. The results indicated that modifications in the phenolic structure significantly influenced the antimicrobial efficacy against various pathogens, reinforcing the importance of structural diversity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.